molecular formula C8H7ClN2 B3294063 (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile CAS No. 886365-14-6

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile

Cat. No.: B3294063
CAS No.: 886365-14-6
M. Wt: 166.61 g/mol
InChI Key: PNMFQZXRLOFNPT-UHFFFAOYSA-N
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Description

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is a versatile pyridine-based nitrile compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. With the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol , this compound features a chloromethylpyridine scaffold, a structure recognized for its utility in constructing more complex molecules. The presence of both a chloro substituent and an acetonitrile group on the pyridine ring provides two distinct reactive sites for further chemical modification, making it a useful building block for medicinal chemistry programs . Pyridine-acetonitrile derivatives are frequently employed in the synthesis of pharmacologically active molecules. Specifically, related compounds have been used in the development of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which are advanced inhibitors of bacterial enzymes like Sfp-PPTase . This suggests its potential application in creating novel antibacterial agents and chemical probes for studying bacterial metabolism and virulence. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as similar nitrile compounds are classified as harmful .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-4-methylpyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMFQZXRLOFNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274173
Record name 5-Chloro-4-methyl-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-14-6
Record name 5-Chloro-4-methyl-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile typically involves the reaction of 5-chloro-4-methyl-2-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid.

    Reduction: (5-Chloro-4-methyl-pyridin-2-yl)-methylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile serves as an intermediate in the synthesis of various APIs. Its chlorinated pyridine structure is crucial for enhancing the biological activity of pharmaceutical compounds. For instance, it has been utilized in the synthesis of novel antimicrobial agents, showcasing improved efficacy against bacterial strains due to the presence of the chlorine atom, which enhances lipophilicity and cellular uptake .

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For example, derivatives have shown potent activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can further enhance these properties.

Pesticide Development

The compound is also pivotal in the agrochemical sector, particularly in the synthesis of fungicides like fluopyram. Fluopyram acts on succinate dehydrogenase in fungal pathogens, disrupting mitochondrial respiration and providing broad-spectrum antifungal activity . The synthesis method involves a straightforward substitution reaction using this compound as a key intermediate, allowing for higher yields and efficiency compared to traditional methods .

Herbicide Formulations

In addition to fungicides, research is exploring the use of this compound in herbicide formulations. Its ability to interact with various biological pathways makes it a candidate for developing selective herbicides that target specific plant species while minimizing damage to crops .

Synthesis Techniques

The synthesis of this compound typically involves reactions such as nucleophilic substitution or coupling reactions with other heterocyclic compounds. The following table summarizes various synthetic routes and conditions:

Synthesis Method Reagents Conditions Yield
Nucleophilic Substitution2-chloroacetophenone + pyridine derivative110–130 °C for 10–16 hoursUp to 85%
Coupling ReactionBoronic acid + halogenated pyridineMicrowave-assisted at 120 °C43.5%

These methods highlight the versatility of this compound as a synthetic building block.

Development of Antimicrobial Agents

A study conducted by Karthikeyan et al. demonstrated the synthesis of a series of chlorinated pyridine derivatives from this compound, leading to compounds with enhanced antibacterial activity against resistant strains . The research emphasized the importance of chlorine substitution in improving pharmacological profiles.

Agrochemical Innovations

Another case study focused on using this compound in developing new formulations of fluopyram-based fungicides. The study reported significant improvements in yield and efficacy compared to traditional synthesis methods, highlighting its potential for large-scale agricultural applications .

Mechanism of Action

The mechanism of action of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile with structurally related pyridine-acetonitrile derivatives, focusing on substituent positions, molecular similarity, and synthetic relevance:

Table 1: Structural and Functional Comparison of Pyridine-Acetonitrile Derivatives

Compound Name CAS No. Substituent Positions Molecular Formula Similarity Score Key Features
This compound N/A 5-Cl, 4-CH₃, 2-CN C₈H₇ClN₂ Reference Chloro and methyl on adjacent positions
5-Chloro-2-cyano-3-methylpyridine 156072-84-3 5-Cl, 3-CH₃, 2-CN C₇H₅ClN₂ 0.87 Methyl at 3-position; higher similarity
2-(5-Methylpyridin-2-yl)acetonitrile 38203-08-6 5-CH₃, 2-CN C₈H₈N₂ 0.75 Lacks chloro; methyl at 5-position
2-(Pyridin-4-yl)acetonitrile hydrochloride 13121-99-8 4-CN C₇H₇ClN₂ 0.97 Nitrile at pyridine-4-position; hydrochloride salt
2-(5-Bromopyridin-2-yl)acetonitrile 312325-72-7 5-Br, 2-CN C₇H₅BrN₂ 0.65 Bromo substituent instead of chloro
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile 1227572-25-9 5-Cl, 3-F, 2-CN C₇H₄ClFN₂ 0.76 Fluoro addition enhances polarity

Key Findings :

Substituent Position Sensitivity: The placement of chloro and methyl groups significantly impacts reactivity. 2-(Pyridin-4-yl)acetonitrile hydrochloride (similarity 0.97) demonstrates that nitrile placement at the 4-position (vs. 2-position in the target compound) increases polarity and solubility due to the hydrochloride salt .

The addition of fluorine in 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile (similarity 0.76) introduces electronegativity, enhancing metabolic stability in pharmaceutical contexts .

Synthetic Accessibility: Compounds like 2-(pyridin-2-ylthio)pent-4-enenitrile (synthesized in 87% yield via FeTPPCl-catalyzed reactions ) highlight the role of nitrile groups in facilitating high-yield transformations.

Biological Activity

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural features, which may confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-4-methylpyridine with acetonitrile under specific conditions to yield the desired product. Various synthetic methodologies have been developed to optimize yield and purity, including:

  • Reagents : Commonly used reagents include base catalysts and solvents that facilitate nucleophilic substitution.
  • Conditions : Reactions are often conducted under reflux conditions to enhance reaction rates.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA15 µg/mL
E. coli20 µg/mL

These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study reported moderate cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 70 µM.

Cell LineIC50 Value (µM)
MCF-770
PC-385
Caco290

This indicates potential use in cancer therapy, although further studies are needed to elucidate its mechanism of action and selectivity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Recent research has highlighted the efficacy of this compound in various therapeutic contexts:

  • Anticancer Studies : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : A comparative analysis demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics, indicating its promise as a novel antimicrobial agent.

Q & A

Q. What in silico/in vitro methods predict biological activity?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme targets (e.g., kinases) .
  • Enzyme Assays : Test inhibition of CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Toxicity Profiling : Compare LD₅₀ values (oral/IV) with structural analogs (e.g., 5-Cl vs. 5-F derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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